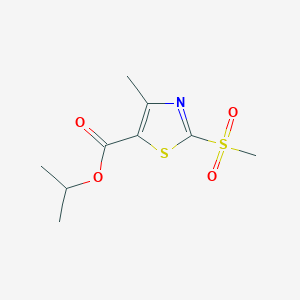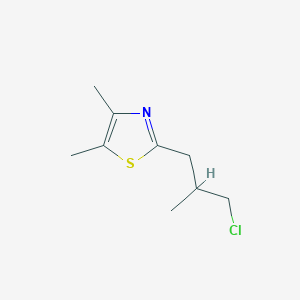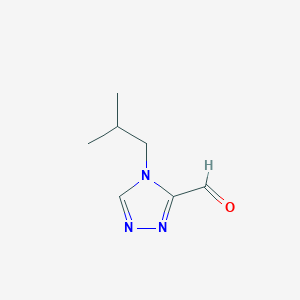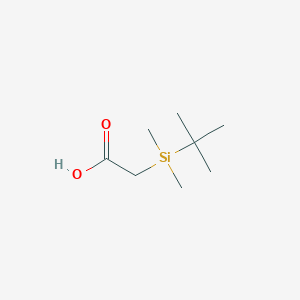![molecular formula C9H11BrN2OS B13197852 4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[410]heptan-6-yl}-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a bromine atom, a methyl group, and a bicyclic system containing oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[410]heptan-6-yl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the bicyclic system can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides, sulfones, or dihydropyrazoles .
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromopyrazole: A simpler compound with a bromine atom on the pyrazole ring, lacking the bicyclic system.
1-Methyl-4-bromopyrazole: Similar to 4-Bromopyrazole but with a methyl group on the pyrazole ring.
1,3,5-Trisubstituted Pyrazoles: Compounds with various substituents on the pyrazole ring, often used in medicinal chemistry.
Uniqueness
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole is unique due to its combination of a bromine atom, a methyl group, and a bicyclic system containing both oxygen and sulfur atoms. This unique structure imparts specific chemical and biological properties that are not found in simpler pyrazole derivatives .
Propiedades
Fórmula molecular |
C9H11BrN2OS |
|---|---|
Peso molecular |
275.17 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-5-(7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2OS/c1-12-7(6(10)5-11-12)9-3-2-4-14-8(9)13-9/h5,8H,2-4H2,1H3 |
Clave InChI |
XVESMQFNUXQNQA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Br)C23CCCSC2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)
![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile](/img/structure/B13197801.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
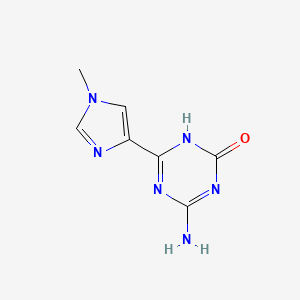
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
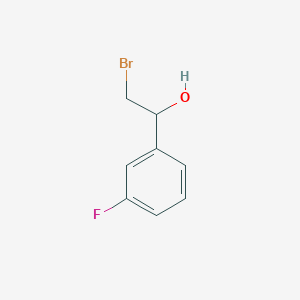
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
